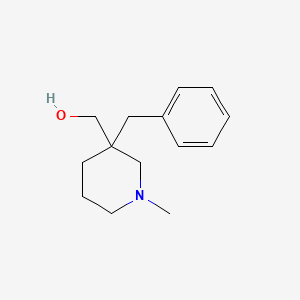![molecular formula C25H20N2O4 B5965377 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid](/img/structure/B5965377.png)
3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid, also known as BPPB, is a chemical compound with potential applications in scientific research. It is a derivative of benzophenone and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid is not well understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid has been shown to have antioxidant effects and may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation of 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid is that its mechanism of action is not well understood, which makes it difficult to determine its potential applications in scientific research.
Orientations Futures
There are several potential future directions for research on 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid. One area of research could focus on further elucidating its mechanism of action and identifying specific targets for its activity. Additionally, 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid could be studied in combination with other drugs to determine its potential use in cancer treatment. Further research could also explore its potential use in the treatment of inflammatory diseases and as a photosensitizer in photodynamic therapy.
Méthodes De Synthèse
3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid can be synthesized using a variety of methods, including the reaction of benzophenone with 2-amino-5-phenyl-2,4-pentadienoic acid and benzoyl chloride. Another method involves the reaction of benzophenone with 2-amino-5-phenyl-2,4-pentadienoic acid and acetic anhydride. Both methods result in the formation of 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid as a white crystalline powder.
Applications De Recherche Scientifique
3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, specifically in breast cancer and melanoma. 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
3-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-23(19-12-5-2-6-13-19)27-22(16-7-11-18-9-3-1-4-10-18)24(29)26-21-15-8-14-20(17-21)25(30)31/h1-17H,(H,26,29)(H,27,28)(H,30,31)/b11-7+,22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWBYVTCDXOIY-FGLICBMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC=CC(=C2)C(=O)O)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B5965298.png)
![2-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-5-fluoro-1H-benzimidazole](/img/structure/B5965302.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5965304.png)
![(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B5965308.png)
![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5965315.png)
![1-cyclopentyl-4-(3-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5965326.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B5965352.png)

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5965366.png)


![3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B5965371.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5965392.png)
![3-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B5965397.png)